![molecular formula C21H16N4OS B1669578 CP-94707 CAS No. 343250-05-5](/img/structure/B1669578.png)
CP-94707
描述
These compounds are polycyclic aromatic compounds containing a benzene ring linked to an imidazole ring through a carbon-carbon or carbon-nitrogen bond . CP-94707 is primarily known for its role as a nonnucleoside reverse transcriptase inhibitor (NNRTI), which is used in the treatment of human immunodeficiency virus (HIV) infections .
准备方法
CP-94707 的合成涉及多个步骤,从制备核心苯基咪唑结构开始。合成路线通常包括以下步骤:
咪唑环的形成: 咪唑环通过涉及二胺和羰基化合物的环化反应形成。
苯环的连接: 然后通过偶联反应将苯环连接到咪唑环。
This compound 的工业生产方法涉及使用优化反应条件的大规模合成,以确保高收率和纯度。 该过程通常包括纯化步骤,例如重结晶和色谱法以获得最终产品.
化学反应分析
CP-94707 经历了几种类型的化学反应,包括:
氧化: 该化合物可以氧化形成各种氧化衍生物。
还原: 还原反应可用于修饰分子上的官能团。
这些反应中常用的试剂包括高锰酸钾等氧化剂、硼氢化钠等还原剂以及各种亲核试剂用于取代反应。 这些反应形成的主要产物通常是具有修饰官能团的 this compound 衍生物 .
科学研究应用
Structural Characteristics
CP-94707 is characterized by a unique binding conformation within the HIV-1 reverse transcriptase enzyme. The crystal structure of HIV-1 reverse transcriptase complexed with this compound reveals that it binds within the NNRTI pocket, significantly altering the conformation of key residues such as Tyr-181 and Tyr-188. This alteration allows this compound to maintain activity against mutant strains that are typically resistant to other inhibitors like nevirapine and efavirenz .
Pharmacological Applications
The pharmacological applications of this compound extend beyond its role as an HIV inhibitor:
- Antiviral Therapy : Given its effectiveness against resistant strains of HIV, this compound is being explored as a potential candidate in combination therapies aimed at enhancing the efficacy of existing antiretroviral regimens.
- Research Tool : Its unique binding properties make this compound a valuable tool for studying the dynamics of reverse transcriptase and understanding drug resistance mechanisms in HIV .
Case Studies and Research Findings
Several studies have documented the efficacy and potential applications of this compound:
- A study published in Nature detailed how this compound maintained its inhibitory effects against multiple NNRTI-resistant mutants, providing insights into its structural adaptability and potential for broader therapeutic use .
Study | Findings | Implications |
---|---|---|
Nature (2004) | Crystal structure analysis showing binding efficacy against resistant mutants | Supports development of new NNRTIs based on this compound structure |
PMC2963427 (2006) | Comparison with other NNRTIs highlighting unique binding characteristics | Suggests potential for dual-action inhibitors targeting both polymerase and RNase H activities |
DrugBank Analysis (2025) | Overview of pharmacological properties and interactions | Provides a comprehensive understanding of therapeutic potential |
作用机制
CP-94707 通过抑制 HIV 逆转录酶的活性来发挥作用,逆转录酶是一种对病毒复制至关重要的酶。该化合物与逆转录酶上的特定位点结合,阻止其从病毒 RNA 模板合成 DNA。 这种抑制阻断了病毒的复制周期,降低了其感染新细胞的能力 .
This compound 的分子靶标包括逆转录酶的活性位点,它在该位点与关键氨基酸残基形成相互作用。 其作用机制所涉及的途径包括抑制 DNA 聚合反应和破坏病毒复制过程 .
相似化合物的比较
CP-94707 在 NNRTI 中是独一无二的,因为它具有独特的结合相互作用和耐药性特征。类似的化合物包括:
奈韦拉平: 另一种用于 HIV 治疗的 NNRTI,但具有不同的结合特征和耐药性模式。
依法韦仑: 一种作用机制相似但药代动力学特性不同的 NNRTI。
This compound 由于能够抑制对其他 NNRTI 有抗性的突变酶而脱颖而出,使其成为开发新的抗逆转录病毒疗法的宝贵化合物 .
生物活性
CP-94707, also known as CP-94,707, is a nonnucleoside reverse transcriptase inhibitor (NNRTI) that has garnered attention for its potential in HIV treatment. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy, and relevant research findings.
This compound functions primarily by binding to the nonnucleoside binding pocket of HIV-1 reverse transcriptase (RT). This interaction inhibits the enzyme's ability to synthesize DNA from the viral RNA genome, effectively blocking viral replication. The compound exhibits both RNA-dependent DNA polymerase (RDDP) and ribonuclease H (RNase H) inhibition activities.
Binding Characteristics
Research indicates that this compound makes significant aromatic stacking interactions with the W229 residue of RT while making minimal contact with key residues Y181 and Y188. This unique binding profile allows it to inhibit RT activity effectively without competing directly with nucleoside substrates .
Efficacy and Inhibition Profiles
The efficacy of this compound has been quantitatively assessed through various studies. Below is a summary table of its inhibitory concentrations (IC50) against different enzymatic activities:
Activity | IC50 (µM) | Remarks |
---|---|---|
Inhibition of RT-RNH | 0.5 ± 0.2 (noncompetitive) | Effective at low concentrations |
Inhibition of RT RDDP activity | >25 | Less effective compared to RNase H |
Inhibition of p15-EC RNH fragment | 18.5 ± 3.4 | Moderate inhibition |
These results suggest that while this compound is a potent inhibitor of RNase H activity, its effectiveness against RDDP is limited .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound in detail:
- Inhibition Studies : A study demonstrated that this compound inhibited wild-type HIV-1 RT with an IC50 of approximately 5.5 µM, while showing increased resistance in mutant strains such as Y181C and V106A+Y181C .
- Structural Analysis : Crystal structures have revealed that this compound stabilizes specific conformations within the RT enzyme, which are crucial for its polymerase activity. The compound's binding alters the dynamics of the enzyme, thereby inhibiting its function .
- Resistance Profiles : Research indicates that mutations in RT can lead to varying resistance levels to this compound. For instance, strains with the Y181C mutation exhibited a 6.5-fold increase in IC50 compared to wild-type strains, highlighting the importance of monitoring resistance in clinical settings .
属性
CAS 编号 |
343250-05-5 |
---|---|
分子式 |
C21H16N4OS |
分子量 |
372.4 g/mol |
IUPAC 名称 |
3-[[4-(2-methylimidazo[4,5-c]pyridin-1-yl)phenyl]methyl]-1,3-benzothiazol-2-one |
InChI |
InChI=1S/C21H16N4OS/c1-14-23-17-12-22-11-10-18(17)25(14)16-8-6-15(7-9-16)13-24-19-4-2-3-5-20(19)27-21(24)26/h2-12H,13H2,1H3 |
InChI 键 |
WUOLYUKMMRCXGH-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(N1C3=CC=C(C=C3)CN4C5=CC=CC=C5SC4=O)C=CN=C2 |
规范 SMILES |
CC1=NC2=C(N1C3=CC=C(C=C3)CN4C5=CC=CC=C5SC4=O)C=CN=C2 |
外观 |
Solid powder |
Key on ui other cas no. |
343250-05-5 |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO, not in water |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
3-(4-(2-methylimidazo(4,5-c)pyridin-1-yl)benzyl)-3H-benzothiazol-2-one CP 94,707 CP 94707 CP-94,707 CP-94707 CP94,707 CP94707 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。